1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis. The structure of this compound consists of an indole core substituted with a benzyl group at the nitrogen atom, a methoxy group at the fourth position, and a carboxylic acid group at the second position.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It has been reported that certain indole derivatives can act as inhibitors of hiv integrase strand-transfer . This suggests that 1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid might interact with its targets in a similar manner, leading to changes in the function of the target proteins.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These pathways could include those related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, and cholinesterase activity .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via N-alkylation of the indole nitrogen using benzyl halides in the presence of a base.
Methoxylation: The methoxy group can be introduced through electrophilic substitution using methanol and an acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent followed by oxidation.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Benzyl-4-hydroxy-1H-indole-2-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
1-Benzyl-4-methyl-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
1-Benzyl-4-chloro-1H-indole-2-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: 1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
1-benzyl-4-methoxyindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-16-9-5-8-14-13(16)10-15(17(19)20)18(14)11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHGXFNOQCPBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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